(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol
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Overview
Description
Scientific Research Applications
Summary of the Application
“(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol” derivatives have been developed and evaluated as potential acetylcholinesterase inhibitors, which could have implications for the treatment of Alzheimer’s disease .
Methods of Application or Experimental Procedures
The compounds were evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition potentials using the in vitro Ellman method .
Results or Outcomes
Compounds 3i and 3j displayed significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively . These compounds also exhibited antioxidant effects and showed promising results in an in vitro blood-brain barrier permeability study .
2. Synthesis of Pyran, Pyranopyrazole, and Pyrazolo[1,2-b]phthalazine Derivatives
Summary of the Application
“(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol” derivatives have been used as catalysts for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .
Methods of Application or Experimental Procedures
The compound was used as a catalyst in a one-pot multi-component reaction (MCR) in water to synthesize the mentioned derivatives .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYFXUITCCENFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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